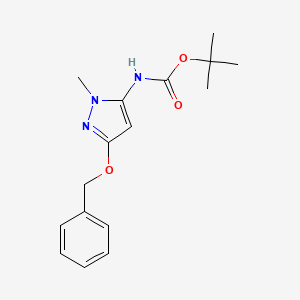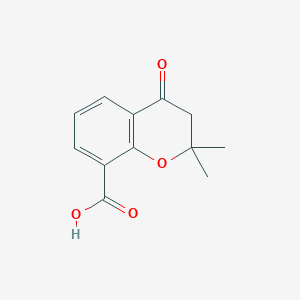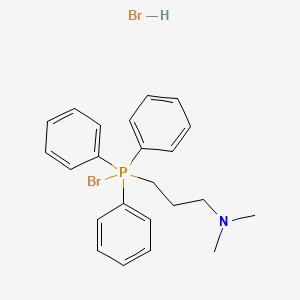
(3-Dimethylaminopropyl)triphenylphosphonium bromide hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is a chemical compound with the molecular formula C23H28Br2NP. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is known for its role in the preparation of other chemical entities and its reactivity in different types of chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide typically involves the reaction of triphenylphosphine with 3-dimethylaminopropyl bromide in the presence of hydrobromic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce corresponding phosphine oxides .
Wissenschaftliche Forschungsanwendungen
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the dimethylaminopropyl group.
Triphenylphosphine hydrobromide: Lacks the dimethylaminopropyl group and is used as a source of anhydrous hydrobromic acid.
Uniqueness
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of the dimethylaminopropyl group allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C23H28Br2NP |
|---|---|
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
3-[bromo(triphenyl)-λ5-phosphanyl]-N,N-dimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C23H27BrNP.BrH/c1-25(2)19-12-20-26(24,21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H |
InChI-Schlüssel |
IDLDFSSJOJMZDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



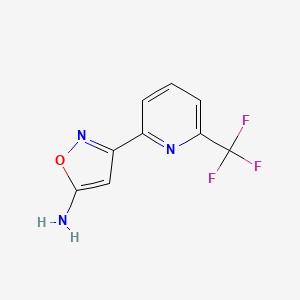
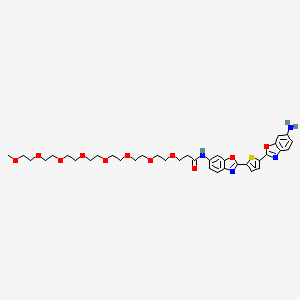
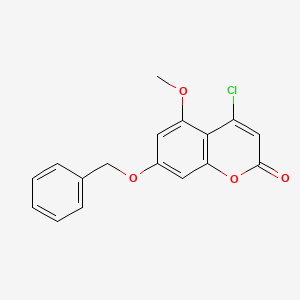

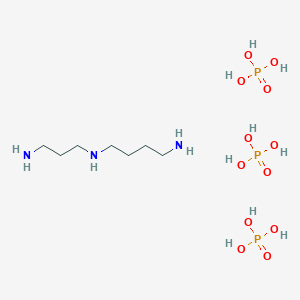


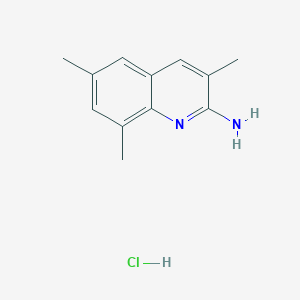
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
